![molecular formula C17H20N2O5S3 B2669353 8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-29-1](/img/structure/B2669353.png)

8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

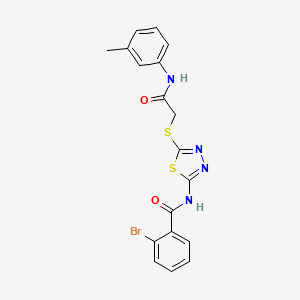

Stereochemically Controlled Synthesis

One significant area of research involves the stereochemically controlled synthesis of spirocyclic and heterocyclic compounds. For example, studies have demonstrated methods to prepare single enantiomers and diastereoisomers of related compounds through processes like phenylsulfanyl migration. These methods allow for the controlled synthesis of complex molecules with specific stereochemistry, which is crucial in the development of pharmaceuticals and materials with desired physical and chemical properties (Eames et al., 1996).

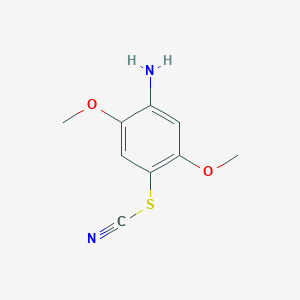

Synthesis of Sulfur-Containing Heterocycles

Another research application of this compound involves the synthesis of sulfur-containing heterocycles. These compounds are key intermediates for creating various bioactive molecules. For instance, the precursor 1-aroyl-2-styrylsulfonylethene can lead to the synthesis of diazaspiro and thioxopyrimidinediones, highlighting the role of sulfur-containing spirocyclic compounds in medicinal chemistry and drug design (Reddy et al., 2001).

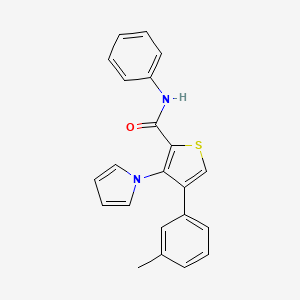

Supramolecular Arrangements

Further research has explored the supramolecular arrangements based on derivatives of spirohydantoin compounds. These studies provide insights into how substituents on the cyclohexane ring influence supramolecular arrangements, which is valuable for the design of new materials and understanding the fundamental properties of these compounds (Graus et al., 2010).

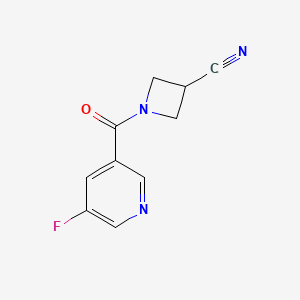

NMR Configuration Assignment

Moreover, research has been conducted on the assignment of the relative configuration of spiro[4.5]decanes using NMR techniques. This work is crucial for accurately determining the structure of complex organic molecules, which is fundamental in synthetic chemistry, pharmacology, and material science (Guerrero-Alvarez et al., 2004).

Enhanced Reactivity in Cycloaddition Reactions

Additionally, the enhanced reactivity of related spirocyclic anhydrides in cycloaddition reactions with imines has been documented. This area of research highlights the potential of these compounds in synthetic organic chemistry, enabling the efficient construction of complex molecules (Rashevskii et al., 2020).

Eigenschaften

IUPAC Name |

8-(benzenesulfonyl)-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S3/c20-26(21,15-5-2-1-3-6-15)18-10-8-17(9-11-18)19(12-13-24-17)27(22,23)16-7-4-14-25-16/h1-7,14H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIZHWPNUNFABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1-Naphthyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B2669270.png)

![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669275.png)

![(5S,7R)-N-(Cyanomethyl)-2-(2-methoxyethyl)-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2669280.png)

![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2669284.png)

![N-1,3-benzodioxol-5-yl-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2669287.png)

![4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile](/img/structure/B2669291.png)